1,2-Pyrrolidinedicarboxylic acid, 2-[(2-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-
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Overview
Description
1,2-Pyrrolidinedicarboxylic acid, 2-[(2-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- is a complex organic compound with a unique structure that includes a pyrrolidine ring, a cyanophenyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 2-[(2-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- typically involves multiple steps, starting from readily available starting materials. The key steps include:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the cyanophenyl group via nucleophilic substitution or other suitable methods.
- Esterification to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
- Use of catalysts to enhance reaction rates.
- Controlled temperature and pressure conditions.
- Purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Pyrrolidinedicarboxylic acid, 2-[(2-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1,2-Pyrrolidinedicarboxylic acid, 2-[(2-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 2-[(2-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- involves its interaction with specific molecular targets and pathways. The compound may act by:
- Binding to enzymes or receptors, thereby modulating their activity.
- Interacting with nucleic acids or proteins, affecting their function.
- Participating in cellular signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Pyrrolidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S)-: Similar structure but with a methyl group instead of a cyanophenyl group.
1,2-Pyrrolidinedicarboxylic acid, 4-oxo-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2S)-: Contains an oxo group and an ethyl ester.
Uniqueness
The uniqueness of 1,2-Pyrrolidinedicarboxylic acid, 2-[(2-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H21N2O4- |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(2S)-2-[(2-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C18H22N2O4/c1-17(2,3)24-16(23)20-10-6-9-18(20,15(21)22)11-13-7-4-5-8-14(13)12-19/h4-5,7-8H,6,9-11H2,1-3H3,(H,21,22)/p-1/t18-/m0/s1 |
InChI Key |
UVLXIDYUXFSJSJ-SFHVURJKSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC=C2C#N)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2C#N)C(=O)[O-] |
Origin of Product |
United States |
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